Lipophilicity (XLogP3) Comparison: (1-Bromopropan-2-yl)cyclopentane vs. (3-Bromopropyl)cyclopentane and (1-Bromopropan-2-yl)cyclohexane
Computed XLogP3 values reveal that (1-Bromopropan-2-yl)cyclopentane (target) has a lipophilicity of 4.0, which is 0.1 log unit higher than the isomeric (3-bromopropyl)cyclopentane (XLogP3 = 3.9) and 0.5 log unit lower than the ring-expanded analog (1-bromopropan-2-yl)cyclohexane (XLogP3 = 4.5) [1]. In lead optimization, a difference of 0.5 log units can substantially alter membrane permeability and non-specific protein binding [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | (3-Bromopropyl)cyclopentane: XLogP3 = 3.9; (1-Bromopropan-2-yl)cyclohexane: XLogP3 = 4.5 |
| Quantified Difference | +0.1 vs. (3-bromopropyl) isomer; −0.5 vs. cyclohexane analog |
| Conditions | PubChem XLogP3 3.0 algorithm, computed at 298 K |
Why This Matters
Procurement of the incorrect analog could introduce a 0.5 log unit lipophilicity shift, potentially altering permeability, solubility, and off-target binding profiles in a medicinal chemistry program.
- [1] PubChem Compound Summary for CID 13030569 (XLogP3 = 4.0), CID 15752626 (XLogP3 = 3.9), CID 53404838 (XLogP3 = 4.5). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
